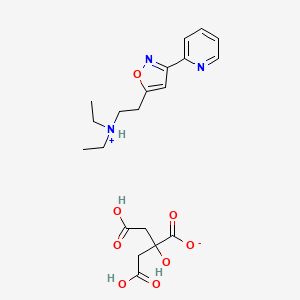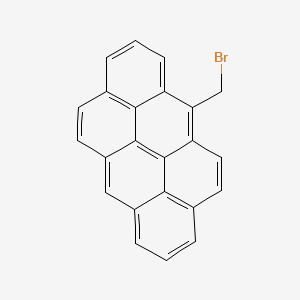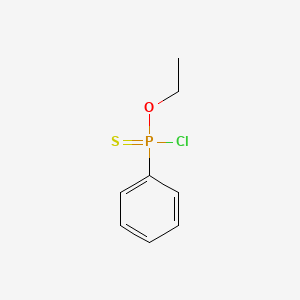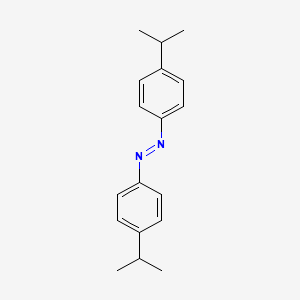
Dichlorpromazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorpromazine is a synthetic compound belonging to the phenothiazine class of antipsychotic medications. It is structurally related to chlorpromazine, which is widely used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. This compound is known for its potent antipsychotic and sedative properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorpromazine typically involves the chlorination of promazine, a phenothiazine derivative. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the phenothiazine ring with chlorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as recrystallization and chromatography to remove any impurities.
化学反应分析
Types of Reactions
Dichlorpromazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The chlorine atoms on the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
Dichlorpromazine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
作用机制
Dichlorpromazine exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound has antagonistic effects on serotonin, histamine, and alpha-adrenergic receptors, contributing to its sedative and antipsychotic properties.
相似化合物的比较
Similar Compounds
Chlorpromazine: A closely related compound with similar antipsychotic properties.
Promazine: Another phenothiazine derivative with antipsychotic effects.
Trifluoperazine: A phenothiazine antipsychotic with a higher potency compared to dichlorpromazine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it effective in treating a range of psychiatric symptoms. Additionally, its sedative effects are beneficial in managing agitation and anxiety in patients.
属性
CAS 编号 |
3689-36-9 |
|---|---|
分子式 |
C17H18Cl2N2S |
分子量 |
353.3 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H18Cl2N2S/c1-20(2)8-5-9-21-14-6-3-4-7-16(14)22-17-13(19)10-12(18)11-15(17)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChI 键 |
BRABGWAAPWTHSE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

